5,7-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one
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Description
5,7-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one is a chemical compound that belongs to the family of coumarins. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Scientific Research Applications
Synthesis and Structural Analysis
Chromene derivatives, including those similar to 5,7-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one, have been synthesized through various methods, highlighting their structural diversity and potential for various applications. For example, compounds with chromen-2-one structures have been synthesized using piperidine as a catalyst, indicating the versatility of chromenes in chemical synthesis processes (Vosooghi et al., 2010; Kamalraja et al., 2012). These methods emphasize the role of piperidine in facilitating the synthesis of chromene derivatives, underlining the significance of structural analysis in understanding their chemical properties.
Cytotoxic Activities and Anticancer Potential
Several chromene derivatives have been evaluated for their cytotoxic activities against various tumor cell lines, demonstrating significant potential in anticancer research. For instance, studies have shown that specific chromene compounds exhibit cytotoxicity against human tumor cell lines, suggesting their usefulness in developing novel anticancer agents (Al-Omran et al., 2014; Mahdavi et al., 2011). These findings indicate that chromene derivatives could be key candidates for further exploration in cancer treatment strategies.
Anti-inflammatory and Antimicrobial Properties
Research into chromene derivatives has also uncovered their anti-inflammatory and antimicrobial properties. Studies involving the synthesis and evaluation of novel chromene compounds have identified significant anti-inflammatory activity, offering insights into their potential use in developing new anti-inflammatory drugs (Gandhi et al., 2018). Moreover, the antimicrobial activity of chromene derivatives against various bacteria and fungi highlights their relevance in addressing microbial resistance and developing new antimicrobial agents (Patel et al., 2012).
properties
IUPAC Name |
5,7-dimethyl-4-(piperidin-1-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-8-13(2)17-14(10-16(19)20-15(17)9-12)11-18-6-4-3-5-7-18/h8-10H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBKDGABLRPZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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